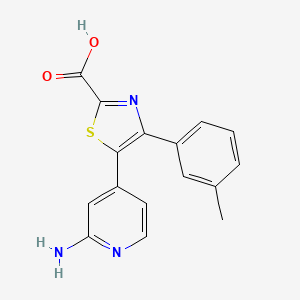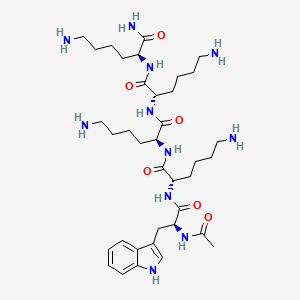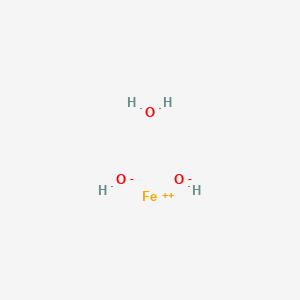![molecular formula C18H14ClNO4 B14245600 (2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid CAS No. 445041-74-7](/img/structure/B14245600.png)
(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid is a chemical compound that features a quinoline moiety, which is known for its diverse biological activities. The compound’s structure includes a chloroquinoline group attached to a phenoxypropanoic acid backbone, making it a unique entity in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a chloroquinoline under basic conditions.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to minimize environmental impact and production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can target the chloro group, converting it to a hydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Hydroquinoline derivatives
Substitution: Various substituted phenoxy derivatives
Applications De Recherche Scientifique
(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through interactions with cellular targets such as enzymes and receptors. The chloroquinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes . Additionally, the phenoxy group can modulate enzyme activity, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and exhibit similar biological activities.
Phenoxyacetic Acids: Compounds such as 2,4-D and MCPA are structurally related and used as herbicides.
Uniqueness
(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid is unique due to its combined structural features of quinoline and phenoxypropanoic acid, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
445041-74-7 |
|---|---|
Formule moléculaire |
C18H14ClNO4 |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C18H14ClNO4/c1-11(18(21)22)23-14-5-7-15(8-6-14)24-17-9-3-12-2-4-13(19)10-16(12)20-17/h2-11H,1H3,(H,21,22)/t11-/m1/s1 |
Clé InChI |
IQNYPEGLBLCEAY-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Cl)C=C2 |
SMILES canonique |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Cl)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-9-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)nonan-2-ol](/img/structure/B14245533.png)
![2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid](/img/structure/B14245540.png)
![Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]-](/img/structure/B14245546.png)
![[1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B14245549.png)
![1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)-](/img/structure/B14245551.png)


![1-Octanol, 8-[4-(phenylmethoxy)phenoxy]-](/img/structure/B14245574.png)
![4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one](/img/structure/B14245586.png)


![Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl-](/img/structure/B14245604.png)
![Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate](/img/structure/B14245611.png)
![Phenol, 3-[2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14245619.png)
